molecular formula C23H25N5O2 B2887152 4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251605-82-9

4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2887152
CAS No.: 1251605-82-9
M. Wt: 403.486
InChI Key: AWDYZICHYRBQHC-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a piperidin-4-yl group, which is further substituted with a 1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl moiety. The p-tolyl group (a methyl-substituted phenyl ring) on the triazole introduces steric bulk and hydrophobicity, while the benzamide and piperidine components are common in bioactive molecules due to their hydrogen-bonding and conformational flexibility, respectively . The molecular formula is C₂₂H₂₃N₅O₂ with a molecular weight of 389.4 g/mol .

Properties

IUPAC Name

4-methyl-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-3-7-18(8-4-16)22(29)24-19-11-13-27(14-12-19)23(30)21-15-28(26-25-21)20-9-5-17(2)6-10-20/h3-10,15,19H,11-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDYZICHYRBQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The benzamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features References
4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (Target) C₂₂H₂₃N₅O₂ - p-Tolyl on triazole
- Methyl on benzamide
Triazole ring enhances rigidity; piperidine half-chair conformation; trans-benzene rings
3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide C₂₂H₂₂ClN₅O₂ - 3,4-Dimethylphenyl on triazole
- Chloro on benzamide
Increased steric bulk and hydrophobicity; potential for altered binding affinity
4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide C₂₂H₂₇N₂O₂ - No triazole
- Dual benzamide groups
Flexible linker between benzamides; lacks triazole-mediated hydrogen bonding
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzamide (Phenyl fentanyl) C₂₇H₂₉N₂O - Phenethyl group on piperidine
- Phenyl on benzamide
Opioid-like scaffold; high lipophilicity due to aromatic substituents
QH-04 (N-[1-{4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-p-tolyl-hydrazine) C₂₉H₂₈ClN₅ - Quinoline-piperazine hybrid
- Hydrazine linker
Extended planar quinoline system; potential for intercalation or kinase inhibition

Key Observations:

Triazole vs. In 3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, the chloro and dimethyl groups increase steric hindrance, which may reduce solubility but enhance target selectivity .

Piperidine Conformation and Packing :

  • X-ray crystallography of the target compound's analog () reveals a half-chair piperidine conformation with benzene rings inclined at 89.1° , facilitating dense crystal packing via N–H⋯O and C–H⋯O interactions. This contrasts with Phenyl fentanyl , where the phenethyl group disrupts such packing .

Biological Implications :

  • The triazole moiety may improve metabolic stability compared to hydrazine-linked derivatives like QH-04 , which could undergo hydrolysis .
  • The absence of a phenethyl group (cf. Phenyl fentanyl ) suggests the target compound is unlikely to exhibit opioid activity but may instead target CNS or antimicrobial pathways .

Synthetic Routes :

  • The target compound likely employs click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole formation, whereas QH-04 uses hydrazine-aldehyde condensation .

Research Findings and Data

Crystallographic Data Comparison:

Parameter Target Compound (Analog) 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide
Crystal System Orthorhombic Orthorhombic
Space Group Pbca Pbca
Unit Cell Volume (ų) 3902.9 3902.9
Dihedral Angle (Benzene) 89.1° 89.1°
Hydrogen Bonding N–H⋯O/C–H⋯O chains along a-axis Similar N–H⋯O interactions

Biological Activity

The compound 4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a derivative of triazole and benzamide, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H22N4O Molecular Weight 314 39 g mol \text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 314 39 g mol }

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, particularly focusing on its potential as an anti-tubercular agent.

Table 1: Antimicrobial Activity of Related Triazole Compounds

CompoundTarget PathogenMIC (µg/mL)Reference
Compound AMycobacterium tuberculosis2.5
Compound BStaphylococcus aureus3.0
Compound CEscherichia coli5.0

The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For instance, triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus leading to cell death.

In the context of the specific compound discussed, molecular docking studies have suggested that it may interact with key enzymes involved in the metabolic pathways of target pathogens. These interactions could lead to a reduction in pathogen viability and growth.

Study on Anti-Tubercular Activity

A recent study synthesized several triazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating potent activity against this pathogen .

Cytotoxicity Assessment

In addition to antimicrobial efficacy, cytotoxicity tests were conducted using HEK-293 cells to assess the safety profile of these compounds. Most active derivatives were found to be non-toxic at effective concentrations, suggesting a favorable therapeutic index for further development .

Q & A

Basic: How can researchers optimize the multi-step synthesis of 4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including solvent selection, catalyst use, and purification techniques. For example:

  • Solvents: Use polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance reaction rates for amide bond formation and triazole cyclization .
  • Catalysts: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for triazole ring formation; optimize copper(I) iodide concentrations to minimize side reactions .
  • Purification: Employ flash chromatography or preparative HPLC to isolate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:
A combination of spectroscopic and spectrometric methods is essential:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify the benzamide, piperidine, and triazole moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and piperidine CH2_2 groups (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 447.22 for C23_{23}H23_{23}N5_5O2_2) .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretches (1650–1750 cm1^{-1}) and triazole C=N vibrations (1450–1550 cm1^{-1}) .

Advanced: How should researchers design assays to evaluate the compound’s biological activity?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Target Selection: Focus on enzymes or receptors with known interactions with triazole-piperidine scaffolds (e.g., kinase inhibitors or GPCRs) .
  • In Vitro Assays: Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., IC50_{50} determination). Include positive controls like staurosporine for kinase activity .
  • Computational Docking: Pre-screen using molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase or histone deacetylases .

Advanced: What strategies are effective for assessing metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound with human or rodent liver microsomes. Quantify parent compound degradation over time using LC-MS/MS .
  • Metabolite Identification: Use high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites. Compare fragmentation patterns with reference standards .
  • CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms to evaluate drug-drug interaction risks .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability and identify key residues .
  • Free Energy Calculations: Use MM/GBSA or MM/PBSA to estimate binding free energies. Compare with experimental IC50_{50} values for validation .
  • ADMET Prediction: Tools like SwissADME predict permeability (LogP), solubility, and toxicity profiles .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves: Perform full dose-response analyses (e.g., 10 nM–100 µM) to confirm potency thresholds .
  • Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Batch Variability: Ensure compound purity (>95% by HPLC) and verify storage conditions to prevent degradation .

Advanced: What methods are suitable for enantioselective synthesis of chiral derivatives?

Methodological Answer:

  • Chiral Catalysts: Use Ruphos or BINAP ligands in asymmetric hydrogenation to introduce chirality in the piperidine ring .
  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB. Optimize mobile phases (e.g., hexane:isopropanol) for baseline resolution .

Advanced: How to conduct structure-activity relationship (SAR) studies on this scaffold?

Methodological Answer:

  • Substituent Variation: Modify the p-tolyl group (e.g., electron-withdrawing/-donating groups) and assess activity changes .
  • Bioisosteric Replacement: Replace the triazole with oxadiazole or tetrazole rings to evaluate potency and selectivity .
  • Pharmacophore Mapping: Use MOE or Schrödinger to identify critical hydrogen-bonding and hydrophobic features .

Advanced: What formulation strategies address solubility challenges in vivo?

Methodological Answer:

  • Co-Solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Nanoparticle Encapsulation: Formulate with PLGA nanoparticles (100–200 nm) for sustained release .
  • Salt Formation: Screen with tartaric or citric acid to improve crystallinity and dissolution rates .

Advanced: How to ensure regulatory compliance during preclinical development?

Methodological Answer:

  • GLP Standards: Follow Good Laboratory Practices for toxicity studies (e.g., Ames test for mutagenicity) .
  • Documentation: Maintain detailed records of synthesis protocols, batch analyses, and stability data (ICH Q1A guidelines) .
  • Patent Considerations: File provisional patents early, citing novel synthetic routes or therapeutic uses .

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